

A Comprehensive Technical Guide to tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-tert-Butyl 3-aminoazepane-1-carboxylate

Cat. No.: B588431

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, a versatile bifunctional molecule with the chemical formula C11H22N2O2. This compound is a pivotal building block in medicinal chemistry and drug discovery, primarily utilized as a scaffold in the synthesis of a wide array of therapeutic agents. Its structure, featuring a piperidine ring with a primary amine protected by a tert-butyloxycarbonyl (Boc) group, allows for selective chemical modifications, making it an invaluable intermediate. This document details its physicochemical properties, provides experimental protocols for its synthesis and functionalization, and explores its application in the development of novel therapeutics by targeting key signaling pathways.

Introduction

tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate, also commonly referred to as 1-Boc-4-(aminomethyl)piperidine, is a key synthetic intermediate in the pharmaceutical industry. The piperidine moiety is a prevalent scaffold in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties.^{[1][2]} The presence of a Boc-protected amine and a free secondary amine on the piperidine ring allows for orthogonal chemical strategies, enabling the regioselective introduction of various functional groups. This attribute has led to its use in the synthesis of a range of biologically active molecules, including inhibitors of the Kinesin Spindle

Protein (KSP), agonists for the G-protein coupled receptor 119 (GPR119), and inhibitors of the Pim-1 kinase, which are promising targets for cancer and metabolic diseases.^[3]

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate is presented in Table 1 for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	tert-butyl 4-(aminomethyl)piperidine-1-carboxylate	[3]
CAS Number	144222-22-0	[3]
Molecular Formula	C11H22N2O2	[3]
Molecular Weight	214.30 g/mol	[3]
Appearance	White low melting solid	[4]
Density	1.013 g/mL at 25 °C	[5][6]
Boiling Point	237-238 °C	[5][6]
Refractive Index	n20/D 1.473	[5][6]
Solubility	Soluble in chloroform and methanol.	[7][8]

Experimental Protocols

The synthesis of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate can be achieved through several routes. A common and illustrative method involves the Boc protection of 4-(aminomethyl)piperidine. Below is a representative experimental protocol.

Synthesis of tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate

This protocol describes the synthesis via the protection of the piperidine nitrogen of 4-(aminomethyl)piperidine using di-tert-butyl dicarbonate (Boc)2O.

Materials:

- 4-(aminomethyl)piperidine
- Di-tert-butyl dicarbonate ((Boc)2O)
- Triethylamine (TEA) or another suitable base
- Dichloromethane (DCM) or a similar aprotic solvent
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate and hexanes for elution

Procedure:

- Dissolve 4-(aminomethyl)piperidine (1.0 eq) in dichloromethane in a round-bottom flask.
- Add triethylamine (1.1 eq) to the solution and stir at room temperature.
- In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in dichloromethane.
- Slowly add the (Boc)2O solution to the stirred solution of 4-(aminomethyl)piperidine at 0 °C (ice bath).
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.[9]

General Protocol for Amide Coupling

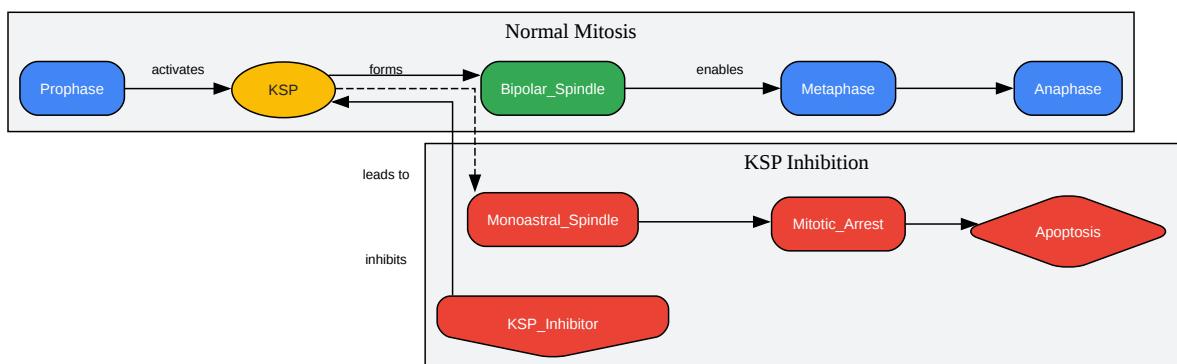
The primary amine of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate can be readily used for amide bond formation.

Materials:

- tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
- A carboxylic acid of interest
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or another coupling agent
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

- In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[10]
- Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.[10]
- Add a solution of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 eq) in DMF to the reaction mixture.[10]

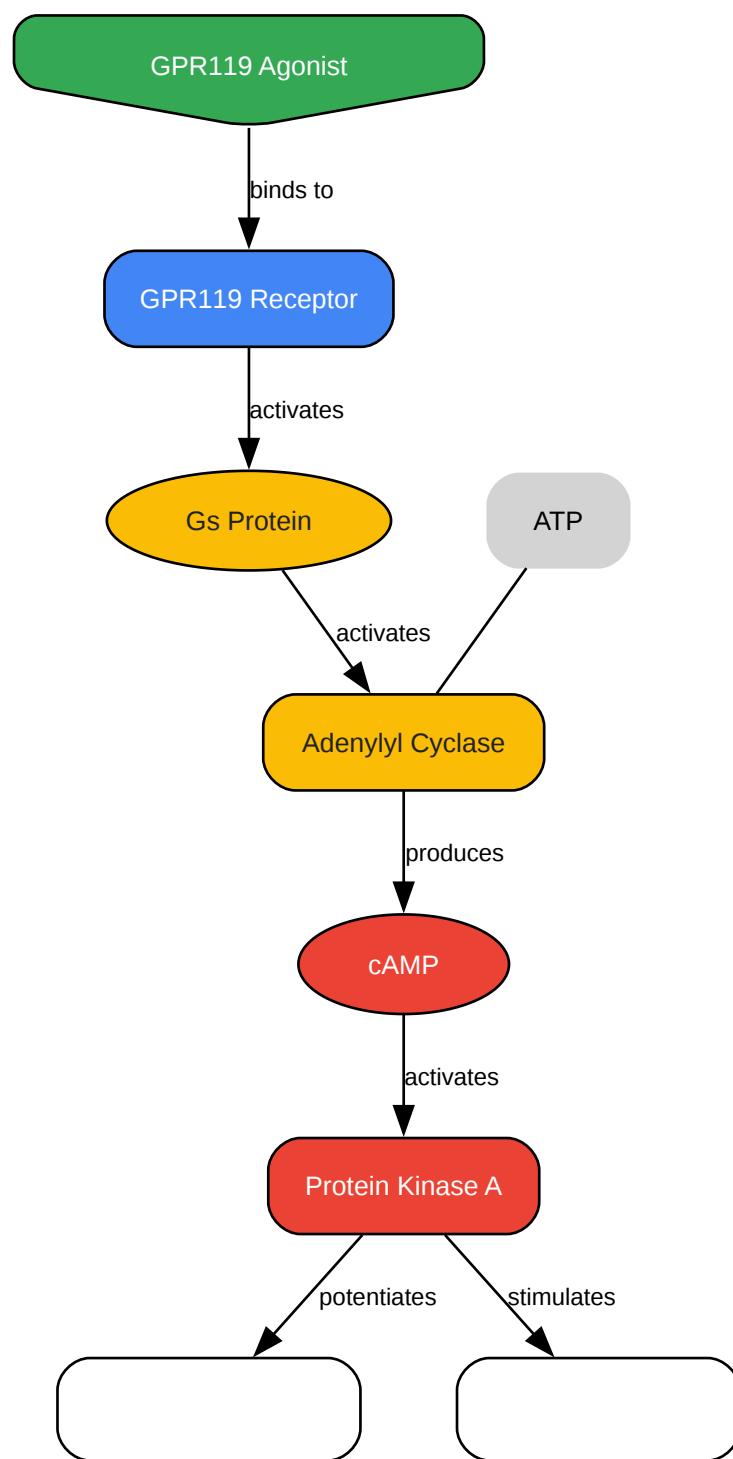

- Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer, concentrate, and purify the product by chromatography.

Applications in Drug Development & Relevant Signaling Pathways

tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate is a precursor to compounds targeting several key signaling pathways implicated in cancer and metabolic disorders.

Kinesin Spindle Protein (KSP) Inhibitors

KSP, a member of the kinesin-5 family, is a motor protein essential for the formation of a bipolar mitotic spindle during cell division.^[11] Inhibition of KSP leads to the formation of monostral spindles, triggering the spindle assembly checkpoint and ultimately inducing apoptosis in proliferating cancer cells.^[11] This makes KSP an attractive target for anticancer therapies.

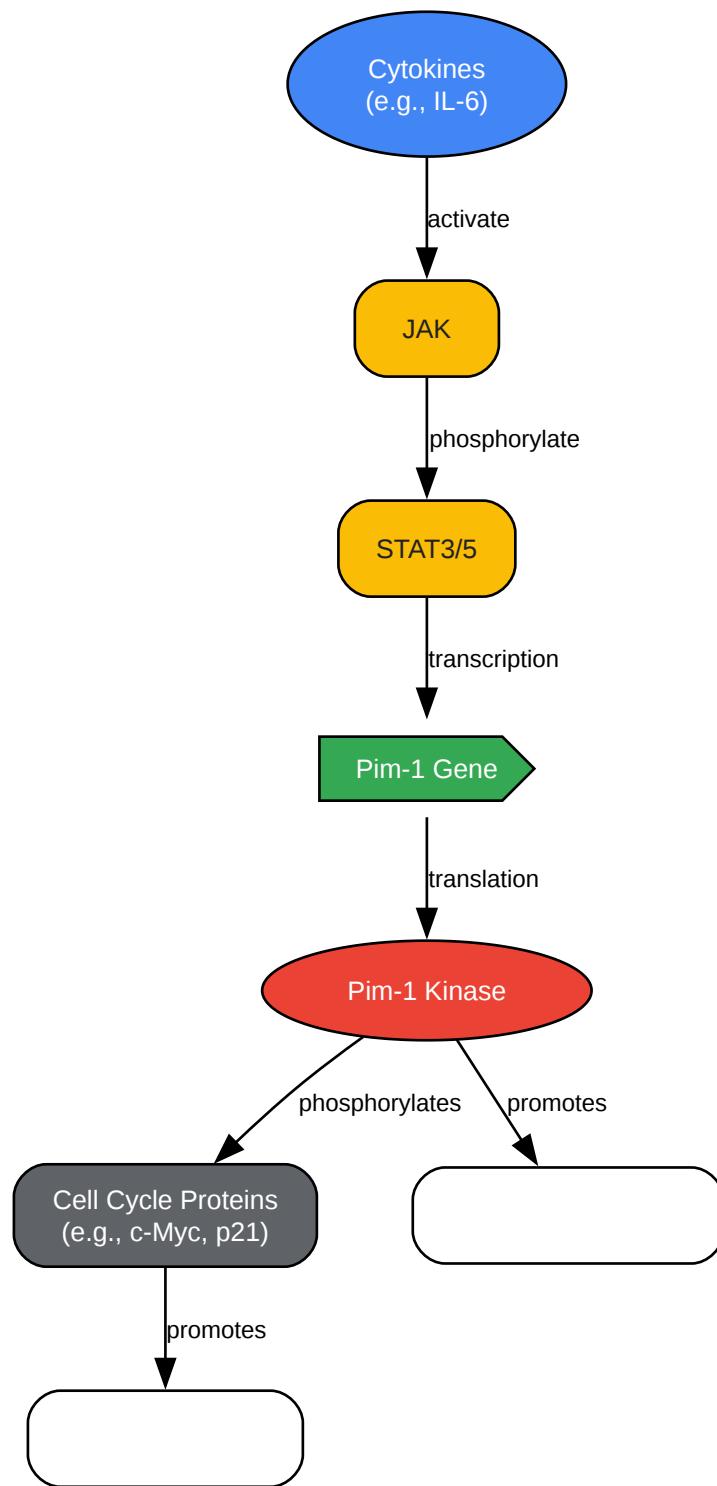


[Click to download full resolution via product page](#)

Role of KSP in mitosis and the effect of its inhibition.

GPR119 Agonists

GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β -cells and intestinal L-cells.[12] Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, potentiates glucose-stimulated insulin secretion and the release of glucagon-like peptide-1 (GLP-1), making GPR119 a promising target for the treatment of type 2 diabetes.[12]



[Click to download full resolution via product page](#)

GPR119 signaling pathway upon agonist binding.

Pim-1 Kinase Inhibitors

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[13] Its expression is often upregulated in various cancers and is regulated by the JAK/STAT signaling pathway.[13] Pim-1 exerts its oncogenic effects by phosphorylating and regulating the activity of several proteins involved in cell cycle progression and apoptosis, such as c-Myc and p21.

[Click to download full resolution via product page](#)A simplified diagram of the Pim-1 signaling pathway. It shows a central protein labeled 'Pim-1' with a red circle on top, which is part of a larger complex. Arrows point from various proteins on the left to the Pim-1 complex, indicating their interaction. The diagram is minimalist, using only black lines and a few colored circles.

Conclusion

tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate is a cornerstone building block for the synthesis of complex and biologically active molecules. Its utility in constructing inhibitors and agonists for critical therapeutic targets like KSP, GPR119, and Pim-1 underscores its importance in modern drug discovery. The protocols and pathway diagrams provided in this guide offer a foundational resource for researchers engaged in the development of novel therapeutics for a range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism and Regulation of Kinesin-5, an essential motor for the mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbino.com]
- 10. benchchem.com [benchchem.com]
- 11. Page loading... [guidechem.com]

- 12. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/benchchem.com)
- 13. [PIM1 - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org/wiki/PIM1)
- To cite this document: BenchChem. [A Comprehensive Technical Guide to tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b588431#iupac-name-for-c11h22n2o2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com